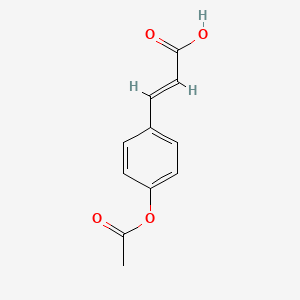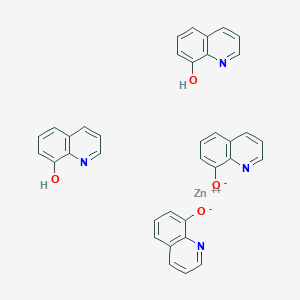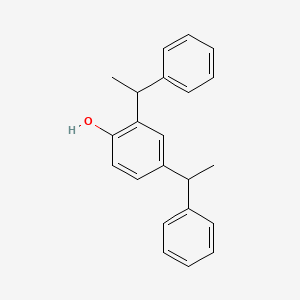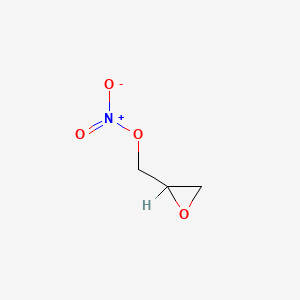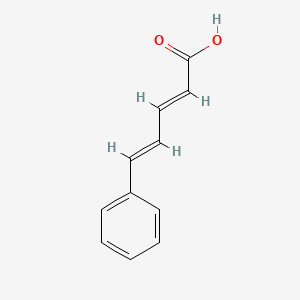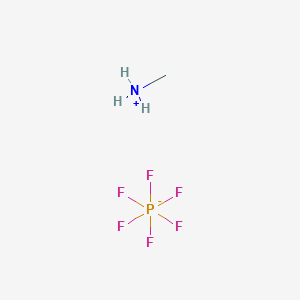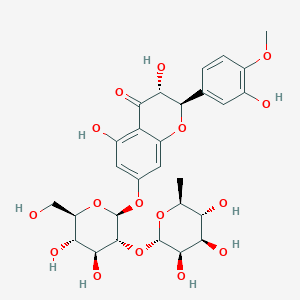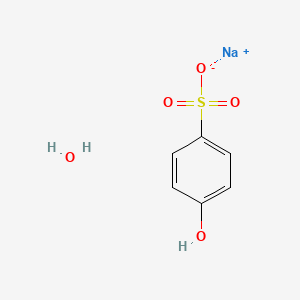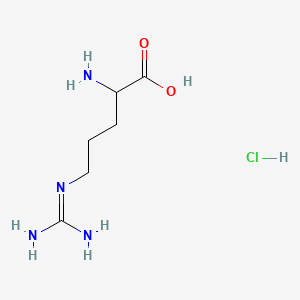
DL-Arginine hydrochloride
Vue d'ensemble
Description
DL-Arginine hydrochloride (DL-Arg) is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine . It is used in physicochemical analysis of amino acid complexation dynamics and crystal structure formations . Cells utilize arginine as a precursor for the production of nitric oxide (NO), which is an activator of guanylyl cyclase and leads to the production of the second messenger cGMP .
Synthesis Analysis
Arginine is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, arginine is hydrolyzed to urea and ornithine by arginase . Arginine can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .Molecular Structure Analysis
The molecular formula of DL-Arginine hydrochloride is C6H15ClN4O2 . Its average mass is 210.662 Da and its monoisotopic mass is 210.088348 Da .Chemical Reactions Analysis
DL-Arginine hydrochloride has been utilized to culture Eubacterium lentum and produce 3α- and 12α-hydroxysteroid dehydrogenases . It has also been used to probe the potential of the inner mitochondrial membrane from rat liver .Physical And Chemical Properties Analysis
DL-Arginine hydrochloride appears as a white crystalline powder . It is soluble in water . The melting point is 128-130 °C .Applications De Recherche Scientifique
- DL-Arg serves as a substrate for nitric oxide synthetase (NOS), an enzyme responsible for producing nitric oxide (NO) in the body. NO plays a crucial role in vasodilation, neurotransmission, and immune responses. Researchers study DL-Arg to understand its impact on NO production and related physiological processes .
- DL-Arg has been investigated for its ability to induce insulin release. It does so through a nitric oxide-dependent mechanism. Understanding this process can provide insights into diabetes management and insulin regulation .
- Scientists use DL-Arg in physicochemical analyses to study amino acid complexation dynamics and crystal structure formations. By examining DL-Arg crystals, researchers gain insights into molecular interactions and crystallography .
- DL-Arg has been utilized in culturing Eubacterium lentum, a bacterium involved in various metabolic pathways. Researchers investigate its effects on enzymes, such as 3α- and 12α-hydroxysteroid dehydrogenases, to understand cellular processes .
- The racemic mixture of DL-Arg provides an interesting case for chiral resolution studies. Researchers explore preferential enrichment processes, aiming to separate L-arginine from D-arginine. These investigations contribute to our understanding of enantioselective crystallization and asymmetric synthesis .
- DL-Arg may find applications in drug delivery systems, wound healing, and tissue repair. Its role in NO production and vasodilation makes it relevant for cardiovascular health and circulatory disorders .
Nitric Oxide Synthetase Substrate
Insulin Release Mechanism
Crystal Structure Formation Studies
Enzyme Culturing and Metabolism Research
Chiral Resolution and Enantioselectivity
Biomedical Applications
Mécanisme D'action
Target of Action
DL-Arginine hydrochloride primarily targets the pituitary gland and the urea cycle . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .
Mode of Action
DL-Arginine hydrochloride interacts with its targets by stimulating the pituitary release of growth hormone and prolactin through origins in the hypothalamus . Patients with impaired pituitary function have lower or no increase in plasma concentrations of growth hormone after administration of arginine . It also acts as a substrate for nitric oxide synthetase, inducing insulin release by a nitric oxide-dependent mechanism .
Biochemical Pathways
DL-Arginine hydrochloride affects several biochemical pathways. It can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . Cells utilize arginine as a precursor for the production of nitric oxide (NO), which is an activator of guanylyl cyclase and leads to the production of the second messenger cGMP .
Pharmacokinetics
DL-Arginine hydrochloride exhibits a biphasic pattern in both intravenous and oral administrations . It is well absorbed and extensively metabolized in the liver and intestines . The time to peak serum concentration is approximately 2 hours for oral administration and 22 to 30 minutes for intravenous administration . The elimination half-life is about 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-arginine is approximately 20% .
Result of Action
The administration of DL-Arginine hydrochloride results in the stimulation of the pituitary gland, leading to the release of growth hormone and prolactin . This can lead to various physiological effects, including improved oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . It also induces insulin release by a nitric oxide-dependent mechanism .
Action Environment
The action, efficacy, and stability of DL-Arginine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. It is soluble in water, and aqueous solutions of this product are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing
Orientations Futures
Arginine therapy improves nitric oxide regulation in cardiovascular diseases associated with endothelial dysfunction . The benefits of Arg overweigh its risks when it is used appropriately . It is recommended to add Arg along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arg hydrochloride . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935331 | |
| Record name | Arginine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Arginine hydrochloride | |
CAS RN |
32042-43-6, 15595-35-4, 1119-34-2, 627-75-8 | |
| Record name | Arginine hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32042-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015595354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Arginine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine, d- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



